N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine
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Overview
Description
N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine is a compound that features a benzyloxycarbonyl (Cbz) protecting group attached to a 2-(3-fluoro-1-azetidinyl)ethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(3-fluoro-1-azetidinyl)ethanamine with benzyl chloroformate (Cbz-Cl) under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The Cbz protecting group can be removed via hydrogenolysis, yielding the free amine.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: The free amine, 2-(3-fluoro-1-azetidinyl)ethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action of N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine involves its interaction with specific molecular targets. The Cbz group protects the amine, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with various biological targets, potentially inhibiting enzymes or binding to receptors .
Comparison with Similar Compounds
Similar Compounds
- N-Cbz-2-(3-chloro-1-azetidinyl)ethanamine
- N-Cbz-2-(3-bromo-1-azetidinyl)ethanamine
- N-Cbz-2-(3-iodo-1-azetidinyl)ethanamine
Uniqueness
N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine is unique due to the presence of the fluoro group, which can significantly alter its reactivity and interactions compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and influence its electronic properties, making it a valuable compound in various applications .
Properties
Molecular Formula |
C13H17FN2O2 |
---|---|
Molecular Weight |
252.28 g/mol |
IUPAC Name |
benzyl N-[2-(3-fluoroazetidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17FN2O2/c14-12-8-16(9-12)7-6-15-13(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,17) |
InChI Key |
YYYWWJVZHYTTRI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CCNC(=O)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
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